propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate
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Overview
Description
Propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound featuring multiple functional groups, including furan, benzofuran, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: Starting from a suitable benzofuran precursor, the 3-oxo-2,3-dihydro-1-benzofuran structure is synthesized through cyclization reactions.
Introduction of the Pyrrole Group: The pyrrole group is introduced via a condensation reaction with 1-methyl-1H-pyrrole-2-carbaldehyde.
Esterification: The final step involves esterification with propan-2-yl furan-2-carboxylate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating biological pathways. The molecular targets could include proteins involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 5-[({(2Z)-2-[(1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate: Lacks the methyl group on the pyrrole ring.
Propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate: Differing position of the substituent on the benzofuran ring.
Uniqueness
The unique combination of functional groups in propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H21NO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
propan-2-yl 5-[[(2Z)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C23H21NO6/c1-14(2)28-23(26)19-9-7-17(29-19)13-27-16-6-8-18-20(12-16)30-21(22(18)25)11-15-5-4-10-24(15)3/h4-12,14H,13H2,1-3H3/b21-11- |
InChI Key |
UPJSNYOBVASMBL-NHDPSOOVSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CN4C)/O3 |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CN4C)O3 |
Origin of Product |
United States |
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